Cas no 912329-03-4 (Karavilagenin A)

Karavilagenin A is a triterpenoid compound derived from certain plant species, notably within the Cucurbitaceae family. It exhibits potential bioactivity, including anti-inflammatory and cytotoxic properties, making it a subject of interest in pharmacological research. The compound's unique structural features contribute to its interaction with biological targets, such as enzymes or receptors involved in inflammatory pathways. Its purity and stability under standard conditions facilitate experimental reproducibility in vitro and in vivo studies. Karavilagenin A is primarily utilized in academic and industrial research for investigating its mechanisms of action and therapeutic applications. Analytical methods, such as HPLC and NMR, ensure consistent quality and characterization for research purposes.
Karavilagenin A structure
Karavilagenin A structure
商品名:Karavilagenin A
CAS番号:912329-03-4
MF:C32H54O3
メガワット:486.769370555878
CID:837436
PubChem ID:16079963

Karavilagenin A 化学的及び物理的性質

名前と識別子

    • Karavilagenin A
    • 3-Hydroxy-7,25-dimethoxycucurbita-5,23-diene
    • (1S,4S,7S,9β,23E)-7,25-Dimethoxy-9,10,14-trimethyl-4,9-cyclo-9,10 -secocholesta-5,23-dien-1-ol
    • [ "3-Hydroxy-7", "25-dimethoxycucurbita-5", "23-diene" ]
    • (3β,7β,9β,10α,23E)-7,25-Dimethoxy-9-methyl-19-norlanosta-5,23-dien-3-ol (ACI)
    • (23E)-7β,25-Dimethoxycucurbita-5,23-dien-3β-ol
    • (3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
    • AKOS040763047
    • 912329-03-4
    • (3,7,9,10,23E)-7,25-Dimethoxy-9-methyl-19-norlanosta-5,23-dien-3-ol; (23E)-7,25-Dimethoxycucurbita-5,23-dien-3-ol
    • FS-9150
    • CHEMBL469190
    • (+)-Karavilagenin A
    • 3-Hydroxy-7
    • (3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-((E,2R)-6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-3-ol
    • 3beta-hydroxy-7beta,25-dimethoxycucurbita-5,23(E)-diene
    • インチ: 1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1
    • InChIKey: OJXKMMLNVLFMJM-QTACYZFBSA-N
    • ほほえんだ: C[C@@]12CC[C@H]([C@H](C)C/C=C/C(C)(C)OC)[C@@]1(C)CC[C@]1([C@@H]3CC[C@H](O)C(C)(C)C3=C[C@@H]([C@@H]21)OC)C

計算された属性

  • せいみつぶんしりょう: 486.40729558g/mol
  • どういたいしつりょう: 486.40729558g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 35
  • 回転可能化学結合数: 6
  • 複雑さ: 855
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.509
  • トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

  • 色と性状: Powder
  • PSA: 38.69000
  • LogP: 7.58480

Karavilagenin A セキュリティ情報

Karavilagenin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN5945-5 mg
Karavilagenin A
912329-03-4 98%
5mg
¥ 4,510 2023-07-11
A2B Chem LLC
AH84688-5mg
Karavilagenin A
912329-03-4 96.0%
5mg
$802.00 2024-05-20
TargetMol Chemicals
TN5945-5mg
Karavilagenin A
912329-03-4
5mg
¥ 4510 2024-07-20
TargetMol Chemicals
TN5945-1 ml * 10 mm
Karavilagenin A
912329-03-4
1 ml * 10 mm
¥ 4610 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K27650-5 mg
Karavilagenin A
912329-03-4
5mg
¥6400.0 2022-04-27
TargetMol Chemicals
TN5945-1 mL * 10 mM (in DMSO)
Karavilagenin A
912329-03-4 98%
1 mL * 10 mM (in DMSO)
¥ 4610 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5945-5 mg
Karavilagenin A
912329-03-4
5mg
¥6115.00 2022-04-26

Karavilagenin A 関連文献

Karavilagenin Aに関する追加情報

Recent Advances in the Study of Karavilagenin A (CAS: 912329-03-4): A Promising Triterpenoid in Chemical Biology and Medicine

Karavilagenin A (CAS: 912329-03-4), a naturally occurring triterpenoid, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on Karavilagenin A, focusing on its chemical properties, biological activities, and emerging applications in drug discovery and development.

Recent studies have elucidated the molecular structure of Karavilagenin A, revealing a pentacyclic triterpenoid scaffold with hydroxyl and carbonyl functional groups that contribute to its bioactivity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity, which is critical for reproducibility in pharmacological studies. The compound has been isolated from various plant sources, with recent reports highlighting its presence in the genus Salacia, a traditional medicinal plant used in Ayurvedic medicine.

In vitro and in vivo studies have demonstrated that Karavilagenin A exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Notably, research published in 2023 has shown its potent inhibitory effects on NF-κB signaling pathways, which play a pivotal role in inflammation and cancer progression. These findings suggest that Karavilagenin A could serve as a lead compound for developing novel anti-inflammatory and anticancer agents.

One of the most promising aspects of Karavilagenin A is its potential application in oncology. Recent preclinical studies have reported its ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers, through mechanisms involving mitochondrial dysfunction and ROS generation. Additionally, synergistic effects have been observed when Karavilagenin A is combined with conventional chemotherapeutic agents, enhancing their efficacy while reducing toxicity.

Despite these promising findings, challenges remain in the development of Karavilagenin A as a therapeutic agent. Issues such as low bioavailability and poor solubility have been identified, prompting researchers to explore formulation strategies, including nanoparticle-based delivery systems and prodrug approaches. Recent advancements in chemical modification techniques have also been applied to improve the pharmacokinetic properties of Karavilagenin A, with several derivatives showing enhanced activity and stability.

In conclusion, Karavilagenin A (CAS: 912329-03-4) represents a compelling candidate for further investigation in chemical biology and drug development. Its multifaceted biological activities, combined with ongoing efforts to optimize its pharmacological profile, position it as a valuable asset in the search for new therapeutic agents. Future research should focus on elucidating its molecular targets, conducting comprehensive toxicity studies, and advancing its clinical translation to fully realize its therapeutic potential.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司